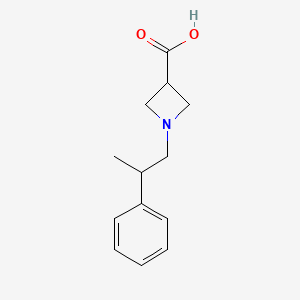
(3,3-Dimethyl-1-(p-tolyl)cyclobutyl)methanamine
Übersicht
Beschreibung
“(3,3-Dimethyl-1-(p-tolyl)cyclobutyl)methanamine” is a chemical compound with the molecular formula C14H21N . It contains a cyclobutyl ring, which is a type of cycloalkane, and an amine functional group. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring . The amine group (-NH2) is a basic functional group that consists of a nitrogen atom attached by single bonds to hydrogen atoms, alkyl groups, aryl groups, or a combination of these three.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The indole derivatives, which share structural similarities with “(3,3-Dimethyl-1-(p-tolyl)cyclobutyl)methanamine”, have been reported to exhibit significant antiviral properties . These compounds can inhibit the replication of various RNA and DNA viruses, making them potential candidates for the development of new antiviral drugs.
Anti-inflammatory Properties
Indole derivatives are also known for their anti-inflammatory effects. By modulating inflammatory pathways, these compounds could be used to treat conditions characterized by inflammation, such as arthritis or asthma .
Anticancer Potential
The structural framework of indole is present in many compounds with anticancer activities. Derivatives of “(3,3-Dimethyl-1-(p-tolyl)cyclobutyl)methanamine” could be synthesized and screened for their ability to inhibit the growth of cancer cells .
Antioxidant Effects
Compounds with an indole nucleus, like the one , often display antioxidant properties. They can neutralize free radicals and may be useful in preventing oxidative stress-related diseases .
Antimicrobial and Antitubercular Activities
Indole derivatives have been shown to possess antimicrobial and antitubercular activities. This makes them valuable in the research for new treatments against resistant strains of bacteria and tuberculosis .
Aggregation-Induced Emission (AIE)
The tolyl-substituted derivatives are known for their unique photophysical property called aggregation-induced emission . This property is significant in the development of new materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Organic Electronics
Silole derivatives, which are structurally related to the compound , have applications in organic electronics due to their high electron affinities and mobilities. They are used in organic solar cells, organic field-effect transistors (OFETs), and as chemical sensors .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in the regulation of plant growth. Research into similar compounds could lead to the development of new agrochemicals that enhance crop yields .
Eigenschaften
IUPAC Name |
[3,3-dimethyl-1-(4-methylphenyl)cyclobutyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-11-4-6-12(7-5-11)14(10-15)8-13(2,3)9-14/h4-7H,8-10,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBPSXXCFXMWFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC(C2)(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethyl-1-(p-tolyl)cyclobutyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466369.png)
![1-[(3-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466370.png)



![1-{[(4-Methylphenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466377.png)
![2-(p-Tolyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466379.png)




![1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466388.png)

